1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)

Spirocyclic building blocks Automated parallel synthesis Solid dosing

1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) (CAS 1523606-44-1) is the hemioxalate salt of 1-oxa-6-azaspiro[3.5]nonane, a spirocyclic secondary amine composed of an oxetane ring fused to a piperidine ring in a [3.5]-spiro configuration. This scaffold class functions as a morpholine bioisostere, documented to enhance aqueous solubility by a factor of 4 to >4000 when replacing gem-dimethyl groups, while reducing metabolic degradation rates.

Molecular Formula C16H28N2O6
Molecular Weight 344.4 g/mol
CAS No. 1523606-44-1
Cat. No. B1404926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
CAS1523606-44-1
Molecular FormulaC16H28N2O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyBKJYYZARMVJURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) CAS 1523606-44-1: A Crystalline Spirocyclic Oxetane-Piperidine Building Block for Drug Discovery Procurement


1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) (CAS 1523606-44-1) is the hemioxalate salt of 1-oxa-6-azaspiro[3.5]nonane, a spirocyclic secondary amine composed of an oxetane ring fused to a piperidine ring in a [3.5]-spiro configuration . This scaffold class functions as a morpholine bioisostere, documented to enhance aqueous solubility by a factor of 4 to >4000 when replacing gem-dimethyl groups, while reducing metabolic degradation rates [1]. The oxalate(2:1) counterion furnishes the compound as a crystalline solid with a certified purity of 98% , in contrast to the liquid free base (CAS 204388-70-5, purity 95%) .

Why 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Cannot Be Interchanged with Free Base, Hydrochloride, or 1:1 Oxalate Salts in Scientific Procurement


The spirocyclic oxetane-piperidine pharmacophore is conserved across salt forms; however, the specific counterion and stoichiometry govern physical state, purity, amine mass fraction, and solid-state stability—each a critical determinant of experimental reproducibility and procurement economics. The free base is a liquid (density 1.04 g/cm³, purity 95%) , incompatible with automated solid-dispensing platforms. The hydrochloride salt (CAS 1956354-49-6) is a solid but shares the well-documented hygroscopicity and humidity-instability profile of amine hydrochloride salts [1]. The 1:1 oxalate salt (CAS 1923051-63-1) provides only 58.5% amine content by mass , substantially reducing active-amine value per gram purchased. Thus, salt-form selection directly influences automation compatibility, impurity propagation, reagent cost, and long-term storage integrity.

Quantitative Differentiation Evidence for 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Against Closest Analogs


Crystalline Solid vs. Liquid: Physical State Advantage of 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Over the Free Base

The oxalate(2:1) salt is a crystalline solid at 25°C , while the corresponding free base (CAS 204388-70-5) is a liquid with a density of 1.04 g/cm³ and a boiling point of 207.8°C at 760 mmHg . This physical-state transformation eliminates the need for liquid-handling equipment and reduces volatility-related mass loss during storage.

Spirocyclic building blocks Automated parallel synthesis Solid dosing

98% vs. 95% Purity: Reduced Impurity Burden in 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Relative to the Free Base

The oxalate(2:1) salt is supplied at a minimum purity of 98% per batch Certificate of Analysis , whereas the free base is typically listed at 95% purity . This 3-percentage-point absolute improvement corresponds to a ~60% relative reduction in impurity load (from 5% to 2% impurities), which significantly reduces the probability of impurity-derived side products in multi-step synthetic sequences.

Building block purity Side-reaction suppression Assay reproducibility

73.9% vs. 58.5% Amine Mass Fraction: Superior Amine Content per Gram of 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Over the 1:1 Oxalate Salt

The oxalate(2:1) salt contains two amine molecules per oxalic acid dianion, yielding an amine mass fraction of 73.9% (2 × 127.18 Da / 344.4 Da) . The alternative 1:1 oxalate salt (CAS 1923051-63-1) contains only one amine per oxalic acid, yielding an amine mass fraction of 58.5% (127.18 Da / 217.22 Da) . This represents an absolute increase of 15.4 percentage points and a 26.3% relative improvement in amine content per gram of purchased material.

Amine loading efficiency Stoichiometric cost optimization Scale-up procurement

Class-Level Evidence for Lower Hygroscopicity of Oxalate Salts vs. Hydrochloride Salts Relevant to 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)

In a systematic screen of trimetazidine salt forms, all three oxalate salts (hemi-, mono-, and di-salt) exhibited improved solid-state properties over the dihydrochloride salt, including demonstrably enhanced stability against high humidity (40°C/75% RH) [1]. By class-level extrapolation to spirocyclic secondary amines, the oxalate(2:1) salt is predicted to exhibit lower hygroscopicity and superior long-term storage behavior compared to the hydrochloride salt (CAS 1956354-49-6). Direct hygroscopicity values for 1-oxa-6-azaspiro[3.5]nonane salts have not been published; this inference is therefore flagged as Class-level.

Salt selection Hygroscopicity Long-term storage stability

Optimal Application Scenarios for 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Based on Verified Differentiation Evidence


Automated Parallel Medicinal Chemistry Synthesis in Solid-Dispensing Platforms

The crystalline solid state of the oxalate(2:1) salt enables accurate, reproducible gravimetric dosing in automated parallel synthesis workstations (e.g., Chemspeed, Symyx). Unlike the liquid free base, which requires specialized liquid-handling modules and is prone to evaporative loss, the solid salt integrates seamlessly into powder-dispensing cartridges, improving stoichiometric precision and throughput in library production campaigns.

Fragment-Based Drug Discovery (FBDD) Requiring High-Purity Morpholine Bioisosteres

The spirocyclic oxetane-piperidine core functions as a morpholine bioisostere, documented to enhance aqueous solubility by 4- to >4000-fold [1]. The 98% purity of the oxalate(2:1) salt is critical for X-ray crystallography soaking experiments and surface plasmon resonance (SPR) fragment screens, where even 5% impurities can obstruct electron density interpretation or introduce artifactual binding signals.

Cost-Optimized Scale-Up of PROTAC Linker and Degrader Modules

The 73.9% amine mass fraction of the oxalate(2:1) salt outperforms the 1:1 oxalate salt (58.5%) by a 26.3% relative margin [REFS-1, REFS-3]. In PROTAC synthesis campaigns requiring multi-gram quantities of amine-functionalized linker modules, this directly translates to reduced raw-material mass, lower procurement expenditure, and diminished solvent/reagent waste per mole of active amine deployed.

Long-Term Building Block Repository for Core-Focused Medicinal Chemistry Groups

Class-level evidence indicates that oxalate salts resist humidity-induced degradation better than hydrochloride salts [2]. The solid oxalate(2:1) salt is therefore the preferred storage form for centralized compound collections, enabling multi-year shelf-life with maintained purity and facile aliquot preparation across multiple discovery projects.

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